molecular formula C17H21ClF2N6O2 B3439342 N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B3439342
M. Wt: 414.8 g/mol
InChI Key: SQRKQHVYAJQRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with various functional groups such as chlorodifluoromethoxyphenyl, morpholinyl, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as cyanuric chloride and amines.

    Substitution Reactions: The triazine ring is then subjected to substitution reactions to introduce the chlorodifluoromethoxyphenyl, morpholinyl, and isopropyl groups. These reactions are typically carried out using nucleophilic substitution mechanisms.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and chemical properties.

    Biology: In biological research, the compound is investigated for its potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in medicinal applications, the compound may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.

Properties

IUPAC Name

4-N-[4-[chloro(difluoro)methoxy]phenyl]-6-morpholin-4-yl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClF2N6O2/c1-11(2)21-14-23-15(25-16(24-14)26-7-9-27-10-8-26)22-12-3-5-13(6-4-12)28-17(18,19)20/h3-6,11H,7-10H2,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRKQHVYAJQRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
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N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
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N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 4
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N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
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N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
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N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-N4-(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

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